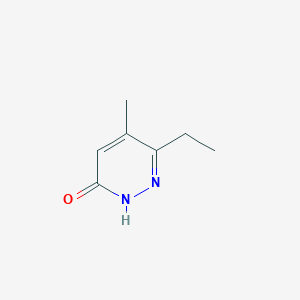
6-Etil-5-metil-2,3-dihidropiridazin-3-ona
Descripción general
Descripción
6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is a heterocyclic organic compound characterized by its pyridazinone ring structure. This compound is part of the pyridazine family, which consists of nitrogen-containing heterocycles. Pyridazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one typically involves cyclization reactions. One common method is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the degree of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with substituted functional groups at different positions on the pyridazinone ring.
Mecanismo De Acción
The mechanism by which 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound's activity can involve pathways related to cell signaling, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is compared to other pyridazine derivatives, highlighting its unique properties and applications. Similar compounds include:
6-Ethyl-2,3-dihydropyridazin-3-one: Lacks the methyl group at the 5-position.
5-Methyl-2,3-dihydropyridazin-3-one: Lacks the ethyl group at the 6-position.
2,3-Dihydropyridazin-3-one: A simpler pyridazinone derivative without additional alkyl groups.
These compounds differ in their chemical structure, which can lead to variations in their biological activity and industrial applications.
Propiedades
IUPAC Name |
3-ethyl-4-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)4-7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWLRIXPJZXVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
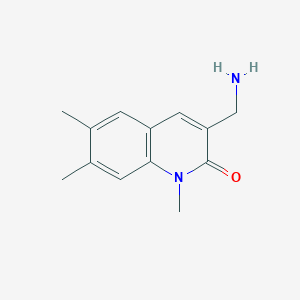



![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)
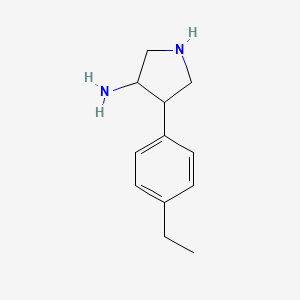
![4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488701.png)

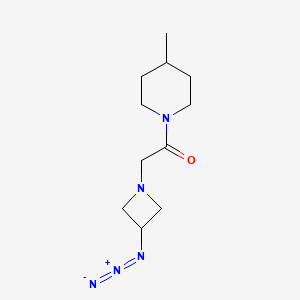
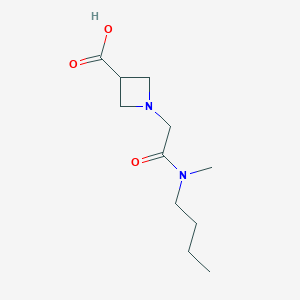
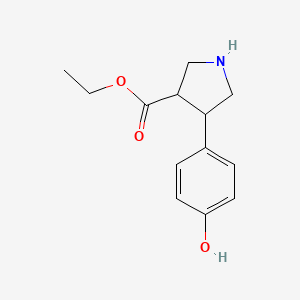
![4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1488710.png)
